molecular formula C12H11N3O6 B1463835 1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid CAS No. 894622-67-4

1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1463835
M. Wt: 293.23 g/mol
InChI Key: BKYOLTDJWPOLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with a molecular weight of 293.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of nitro compounds like “1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid” can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid” is characterized by the presence of a nitro group, which is a hybrid of two equivalent resonance structures . The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitro compounds can undergo various reactions, including reduction to amines, reactions with nucleophiles, and reactions with electrophiles . The specific reactions that “1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid” undergoes would depend on the conditions and reagents used.

Scientific Research Applications

  • Synthesis of Derivatives for Anticancer and Antimicrobial Activity : A study by Kairytė et al. (2022) explored the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives with azole, diazole, and hydrazone moieties. These compounds demonstrated significant anticancer activity against A549 cells and antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains. This research highlights the potential of 5-oxopyrrolidine derivatives as scaffolds for developing anticancer and antimicrobial compounds targeting multidrug-resistant pathogens (Kairytė et al., 2022).

  • Synthesis of Pyrrolidine Derivatives for Antioxidant Activity : Tumosienė et al. (2019) synthesized a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents. These compounds were tested for their antioxidant activity, with some showing higher activity than ascorbic acid. This study demonstrates the potential of these derivatives in developing potent antioxidants (Tumosienė et al., 2019).

  • Antibacterial Activity of Pyrrolidine Derivatives : Research by Žirgulevičiūtė et al. (2015) on 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid revealed notable antibacterial activity. The study focused on synthesizing compounds with various moieties and testing their antibacterial efficacy. The results showed that certain derivatives exhibited high antibacterial activity, suggesting their potential use in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).

  • Synthesis for Potential Peptide Coupling Applications : Hemmasi et al. (1982) described the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, suitable for coupling to polyethylene glycol in peptide synthesis. This demonstrates the utility of such compounds in the field of peptide synthesis, providing a method with improved coupling yield and easier purification compared to traditional approaches (Hemmasi et al., 1982).

Safety And Hazards

The safety data sheet for a similar compound, 4-Nitrobenzoyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-[(4-nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6/c16-10-5-8(12(18)19)6-14(10)13-11(17)7-1-3-9(4-2-7)15(20)21/h1-4,8H,5-6H2,(H,13,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYOLTDJWPOLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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